Cas no 80360-23-2 (1-(benzenesulfonyl)-1H-indole-2-carbaldehyde)

1-(Benzenesulfonyl)-1H-indole-2-carbaldehyde is a versatile heterocyclic compound featuring a benzenesulfonyl group attached to the nitrogen of an indole core, with a formyl substituent at the 2-position. This structure imparts reactivity suitable for further functionalization, making it valuable in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The benzenesulfonyl moiety enhances stability and influences electronic properties, while the aldehyde group serves as a key intermediate for condensation, nucleophilic addition, or cyclization reactions. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it a useful building block for constructing complex indole derivatives. The compound is typically handled under standard laboratory conditions, requiring protection from moisture and strong oxidizers.
1-(benzenesulfonyl)-1H-indole-2-carbaldehyde structure
80360-23-2 structure
Product Name:1-(benzenesulfonyl)-1H-indole-2-carbaldehyde
CAS No:80360-23-2
MF:C15H11NO3S
MW:285.317742586136
MDL:MFCD03086091
CID:719950
PubChem ID:2776223
Update Time:2025-05-20

1-(benzenesulfonyl)-1H-indole-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde
    • 1-(benzenesulfonyl)indole-2-carbaldehyde
    • 1-(PHENYLSULPHONYL)-1H-INDOLE-2-CARBOXALDEHYDE
    • 1H-Indole-2-carboxaldehyde,1-(phenylsulfonyl)-
    • 1-(benzenesulfonyl)-1H-indole-2-carbaldehyde
    • 80360-23-2
    • 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, AldrichCPR
    • CHEMBL366373
    • 2-FORMYL-1H-INDOL-1-YL PHENYL SULPHONE
    • J-503593
    • 1-Benzenesulfonyl-1H-indole-2-carbaldehyde
    • FT-0605855
    • 2-FORMYL-1-(PHENYLSULPHONYL)-1H-INDOLE
    • NWVOBVXBWUGTTO-UHFFFAOYSA-N
    • CS-0052850
    • DTXSID20379902
    • SCHEMBL369194
    • AS-34766
    • PB34050
    • AKOS016009502
    • MDL: MFCD03086091
    • Inchi: 1S/C15H11NO3S/c17-11-13-10-12-6-4-5-9-15(12)16(13)20(18,19)14-7-2-1-3-8-14/h1-11H
    • InChI Key: NWVOBVXBWUGTTO-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(N1C(C=O)=CC2C=CC=CC1=2)(=O)=O

Computed Properties

  • Exact Mass: 285.04600
  • Monoisotopic Mass: 285.046
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 450
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3
  • Topological Polar Surface Area: 64.5A^2

Experimental Properties

  • Density: 1.31
  • Melting Point: 111 °C
  • Boiling Point: 513.6°C at 760 mmHg
  • Flash Point: 264.4°C
  • Refractive Index: 1.644
  • PSA: 64.52000
  • LogP: 3.77160

1-(benzenesulfonyl)-1H-indole-2-carbaldehyde Security Information

1-(benzenesulfonyl)-1H-indole-2-carbaldehyde Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-(benzenesulfonyl)-1H-indole-2-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:80360-23-2)1-(benzenesulfonyl)-1H-indole-2-carbaldehyde
Order Number:A864702
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:47
Price ($):555.0
Email:sales@amadischem.com

1-(benzenesulfonyl)-1H-indole-2-carbaldehyde Related Literature

Additional information on 1-(benzenesulfonyl)-1H-indole-2-carbaldehyde

Introduction to 1-(benzenesulfonyl)-1H-indole-2-carbaldehyde (CAS No. 80360-23-2) and Its Emerging Applications in Chemical Biology

1-(benzenesulfonyl)-1H-indole-2-carbaldehyde, identified by the chemical identifier CAS No. 80360-23-2, is a sophisticated organic compound that has garnered significant attention in the realm of chemical biology and pharmaceutical research. This heterocyclic aldehyde features a conjugated system comprising a benzene sulfonyl group and an indole core, both of which are well-documented for their versatile biological activities. The structural motif of this compound not only underscores its potential as a pharmacophore but also highlights its utility as a key intermediate in the synthesis of biologically active molecules.

The benzene sulfonyl moiety, characterized by its electron-withdrawing properties, plays a pivotal role in modulating the electronic characteristics of the indole ring. This feature is particularly intriguing from a synthetic chemistry perspective, as it enables diverse functionalization strategies, including cross-coupling reactions, condensation processes, and metal-catalyzed transformations. The presence of the aldehyde group further enhances the reactivity of the molecule, making it an invaluable building block for constructing more complex scaffolds.

In recent years, 1-(benzenesulfonyl)-1H-indole-2-carbaldehyde has been extensively explored in academic and industrial research for its potential applications in drug discovery. The indole scaffold, a structural motif found in numerous bioactive natural products and pharmaceuticals, is renowned for its role in modulating various biological pathways. For instance, indole derivatives have been implicated in neurotransmitter signaling, immune responses, and anti-inflammatory mechanisms. The introduction of a sulfonyl group at the 1-position and an aldehyde at the 2-position of the indole ring introduces additional layers of functionality that can be exploited to fine-tune biological activity.

One of the most compelling aspects of 1-(benzenesulfonyl)-1H-indole-2-carbaldehyde is its utility as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are frequently targeted in oncology research. The aldehyde functionality provides a site for nucleophilic addition reactions, allowing for the facile introduction of various substituents that can enhance binding affinity to kinase active sites. Furthermore, the sulfonyl group can serve as a hydrogen bond acceptor or participate in π-stacking interactions with aromatic residues in protein targets, further optimizing drug-like properties.

Recent studies have demonstrated the efficacy of 1-(benzenesulfonyl)-1H-indole-2-carbaldehyde derivatives as modulators of protein-protein interactions. By leveraging computational chemistry and structure-based drug design techniques, researchers have identified novel analogs that exhibit potent activity against specific therapeutic targets. These findings underscore the importance of this compound as a scaffold for developing next-generation therapeutics with improved selectivity and reduced toxicity.

The synthesis of 1-(benzenesulfonyl)-1H-indole-2-carbaldehyde involves multi-step organic transformations that highlight its synthetic versatility. Traditional methods typically involve the sulfonylation of an indole precursor followed by formylation at the 2-position. Advances in synthetic methodologies have enabled more efficient routes, including transition-metal-catalyzed cross-coupling reactions and photoredox catalysis, which offer improved yields and scalability.

The growing interest in 1-(benzenesulfonyl)-1H-indole-2-carbaldehyde has also spurred innovation in its application as a tool compound for biochemical assays. Researchers have utilized this compound to probe enzyme mechanisms and identify new inhibitors with therapeutic potential. For example, derivatives of this molecule have been employed to study the regulation of metabolic pathways by small molecules, providing insights into disease pathogenesis and potential therapeutic interventions.

In conclusion, 1-(benzenesulfonyl)-1H-indole-2-carbaldehyde (CAS No. 80360-23-2) represents a fascinating compound with broad applications in chemical biology and pharmaceutical research. Its unique structural features make it an excellent candidate for designing novel therapeutics targeting various diseases. As research continues to uncover new biological functions and synthetic strategies for this molecule, its significance is expected to grow further, solidifying its place as a cornerstone in modern drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:80360-23-2)1-(benzenesulfonyl)-1H-indole-2-carbaldehyde
A864702
Purity:99%
Quantity:5g
Price ($):555.0
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